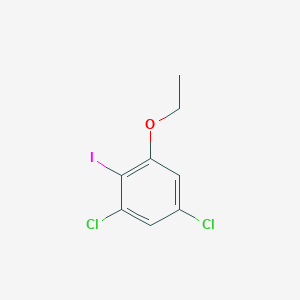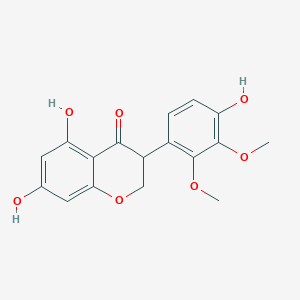
1,5-Dichloro-3-ethoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-3-ethoxy-2-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-ethoxy-2-iodobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on the benzene ring with chlorine, ethoxy, and iodine groups. One common method involves the reaction of 1,3-dichloro-5-ethoxybenzene with iodine monochloride (ICl) under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,5-Dichloro-3-ethoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-3-ethoxy-2-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, ethoxy, and iodine groups allows the compound to form various types of chemical bonds and interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,5-Dichloro-3-ethoxy-2-iodobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-2-iodobenzene: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
1,3-Dichloro-5-iodobenzene: Similar to this compound but without the ethoxy group, affecting its reactivity and applications.
1,3-Dichloro-5-ethoxybenzene: This compound lacks the iodine atom, which limits its use in certain coupling reactions.
The presence of the ethoxy group in this compound enhances its solubility and reactivity, making it a more versatile compound for various applications.
Properties
CAS No. |
1271523-35-3 |
|---|---|
Molecular Formula |
C8H7Cl2IO |
Molecular Weight |
316.95 g/mol |
IUPAC Name |
1,5-dichloro-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
VAQCNHQLEGQTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)

![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)




![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)


![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)
